molecular formula C18H24N2O4 B13495210 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13495210
M. Wt: 332.4 g/mol
InChI Key: OXUPVKGUMYXTTL-UHFFFAOYSA-N
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Description

This compound is a bicyclic diamine derivative featuring a benzyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 5. Its rigid bicyclo[2.2.1]heptane scaffold confers conformational restraint, making it valuable in medicinal chemistry for targeting receptors or enzymes with high stereochemical specificity. The carboxylic acid moiety at position 1 enhances solubility and provides a handle for further functionalization.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(23)20-12-18(15(21)22)9-14(20)11-19(18)10-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)

InChI Key

OXUPVKGUMYXTTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes to 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic Acid

Starting Materials and General Strategy

The synthesis typically starts from chiral pool compounds or from suitably functionalized precursors that allow the construction of the diazabicycloheptane core. One well-documented approach begins with the chiral amino acid l-4-hydroxyproline, which provides a stereochemically defined scaffold for subsequent transformations.

Alternatively, bis-epoxidation of dienes such as 1,5-hexadiene or derivatives can be employed to generate epoxide intermediates that, upon reaction with nitrogen nucleophiles (e.g., benzylamine), lead to bicyclic amines after cyclization.

Key Synthetic Steps

Tandem Strecker Reaction-Intramolecular Nucleophilic Cyclization (STRINC)

A pivotal step reported involves the tandem Strecker reaction followed by intramolecular nucleophilic cyclization (STRINC), which converts amino aldehydes into the bicyclic aminonitrile intermediate. This sequence allows for the formation of the 2,5-diazabicyclo[2.2.1]heptane skeleton with high stereochemical control.

Protection and Functional Group Manipulation

The tert-butoxycarbonyl (BOC) protecting group is introduced to protect the amine functionalities during the synthesis. The BOC group is typically installed using di-tert-butyl dicarbonate under basic conditions. This step is crucial for the stability and handling of intermediates and final compounds.

Representative Synthetic Procedure

Step Reagents and Conditions Outcome Yield (%) Notes
1 Starting from l-4-hydroxyproline Chiral amino acid scaffold - Provides stereochemical control
2 Tandem Strecker reaction with benzylamine and cyanide source Formation of aminonitrile intermediate Optimized for high yield STRINC sequence critical for bicyclic ring formation
3 Cyclization under acidic or basic conditions Formation of 2,5-diazabicyclo[2.2.1]heptane core - Intramolecular nucleophilic attack closes ring
4 Protection with di-tert-butyl dicarbonate (BOC) Introduction of BOC protecting group High Protects amine groups for further manipulation
5 Hydrolysis of ester groups with LiOH in THF/H2O, acidification Formation of carboxylic acid 77.2% reported in similar piperazine derivatives Mild conditions preserve bicyclic integrity

Mechanistic Insights and Optimization

The STRINC step is mechanistically significant, involving nucleophilic attack of an amino group on an intramolecular nitrile intermediate, leading to ring closure. Side products formed during this step have been studied to optimize reaction conditions, improving yields and stereoselectivity.

The choice of solvent, temperature, and reaction time critically influences the product distribution. For instance, reactions conducted at room temperature to reflux for 24 to 36 hours in inert solvents have been shown to maximize yields of desired bicyclic amines.

Alternative Synthetic Approaches

Other methods involve the reaction of bisepoxides with benzylamine or ammonia, followed by cyclization and functional group transformations. These methods can yield mixtures of bicyclic amines, including 2,5-diazabicyclo[2.2.1]heptanes, depending on reaction conditions and starting materials.

Additionally, the use of tosylates or mesylates derived from pyrrolidine precursors has been explored to synthesize substituted 2,5-diazabicyclo[2.2.1]heptanes via nucleophilic substitution and ring closure.

Summary Table of Preparation Methods

Method Starting Material Key Reaction(s) Protecting Group Yield Range References
Chiral pool (l-4-hydroxyproline) l-4-hydroxyproline STRINC (Strecker + cyclization) tert-Butoxycarbonyl (BOC) Moderate to high
Bisepoxide route 1,5-hexadiene bisepoxide Nucleophilic ring opening with benzylamine, cyclization BOC or other carbamates Variable, optimized by conditions
Pyrrolidine tosylate substitution 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine Nucleophilic substitution, ring closure BOC Moderate

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its functional groups. The benzyl and tert-butoxycarbonyl groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and binding affinity. The bicyclic structure also contributes to its unique chemical properties and reactivity .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key differences arise from substituent modifications on the diazabicycloheptane core:

Compound Name Substituents (Position) Key Features Reference
2-Benzyl-5-(N,N-diethylcarbamyl)-2,5-diazabicyclo[2.2.1]heptane Diethylcarbamyl (5), Benzyl (2) Less steric bulk than Boc; used in diethylcarbamazine analogs for antiparasitic activity .
tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Cyano (4), Boc (2), Benzyl (5) Electron-withdrawing cyano group may enhance stability but reduce solubility; discontinued commercial availability .
1-[(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethanone HCl Acetyl (2), No Boc/benzyl Lower molecular weight (MW: ~182.15); HCl salt improves crystallinity; priced at $174/100mg .

Key Observations :

  • The Boc group in the target compound enhances stability during synthesis compared to carbamyl or acetyl analogs .

Stereochemical Variants

Stereochemistry significantly impacts biological activity and synthetic utility:

  • tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3): The (1S,4S) configuration is critical for binding to opioid receptors, as demonstrated in related pharmacophores .
  • (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 149771-44-8): Enantiomeric form may exhibit distinct pharmacokinetic profiles despite identical functional groups .

Bicyclo System Modifications

Expanding or contracting the bicyclic framework alters ring strain and solubility:

Physicochemical Properties

  • Molecular Weight : Estimated at ~335 g/mol for the target compound (based on analogs in ).
  • Solubility : Carboxylic acid moiety improves water solubility compared to ester or carbamate analogs .

Biological Activity

2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid (CAS Number: 2694727-65-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.4 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds related to 2-benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane have demonstrated significant anti-inflammatory properties. For instance, studies show that certain derivatives can inhibit the activity of pro-inflammatory enzymes such as phospholipase A1 and caspase-1, leading to a decrease in inflammatory cytokine production .

2. Anticancer Potential

The compound exhibits cytotoxic effects against various cancer cell lines. For example, synthetic analogs have shown IC50 values in the low micromolar range against leukemia cells, indicating potential as an anticancer agent . The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

3. Antimicrobial Activity

Several studies have reported antimicrobial effects of related compounds against both Gram-positive and Gram-negative bacteria. The structure of 2-benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane suggests it may share similar properties, potentially acting through disruption of bacterial cell membranes or inhibition of metabolic pathways .

Case Studies

  • Anti-inflammatory Effects : A recent study demonstrated that a derivative of this compound exhibited an IC50 value of 0.05 μM against inflammatory markers in MDA468 cells, indicating potent anti-inflammatory activity .
  • Cytotoxicity in Cancer Cells : In vitro testing revealed that this compound can induce cell death in L1210 leukemia cells with an ED50 value of 0.3 μg/mL . This suggests a promising avenue for further investigation into its use as a chemotherapeutic agent.
  • Antimicrobial Efficacy : A comparative study showed that derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 15 μg/mL against various bacterial strains .

Data Tables

Biological Activity Effect IC50/ED50 Values
Anti-inflammatoryInhibition of cytokine production<0.001 μM
Cytotoxicity (Cancer)Induction of apoptosis0.3 μg/mL
Antimicrobial ActivityBactericidal effect2 - 15 μg/mL

Q & A

Q. How can researchers optimize the synthesis of 2-Benzyl-5-[(tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Protective Group Strategy : Use tert-butoxycarbonyl (Boc) for nitrogen protection due to its stability under basic conditions and ease of removal with acids like TFA .
    • Reaction Promoters : Employ strong bases (e.g., NaH or KOtBu) to facilitate cyclization and reduce side reactions during bicyclo[2.2.1]heptane formation .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity and intermediate solubility .
  • Optimization Metrics : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks to distinguish bicyclic protons (e.g., bridgehead carbons at δ 45–55 ppm) and benzyl/tert-butyl groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the diazabicyclo framework .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with ≤2 ppm error .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc group (C=O ~1680 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • First Aid Measures :
    • Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for ≥15 minutes and consult a physician .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or X-ray crystallography) when confirming the bicyclic framework?

Methodological Answer:

  • Case Study : If bridgehead proton signals conflict with predicted splitting patterns:
    • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
    • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: EtOAc/hexane) to unambiguously determine stereochemistry .
    • Dynamic NMR : Analyze variable-temperature NMR to detect conformational flexibility affecting signal splitting .

Q. What experimental strategies address low yields in coupling reactions involving the diazabicyclo component?

Methodological Answer:

  • Root Cause Analysis :
    • Steric Hindrance : Modify reaction conditions (e.g., microwave-assisted synthesis at 80–100°C) to enhance reactivity .
    • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings with arylboronic acids .
  • Yield Optimization Table :
ConditionYield (%)Purity (%)Reference
Conventional heating4590
Microwave-assisted6895
Pd(OAc)₂, 80°C, 12h7297

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses with targets like GPCRs or proteases. Focus on hydrogen bonds between the carboxylic acid and catalytic residues .
  • MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of ligand-target complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., bicyclic core for rigidity, carboxylic acid for ionic interactions) using Schrödinger Suite .

Q. How do structural analogs of this compound influence its biological activity profile?

Methodological Answer:

  • Analog Comparison Table :
Analog StructureKey ModificationBiological ActivityReference
5-Hydroxyimino derivativeImino group additionEnhanced receptor affinity
Hydroxymethyl-substituted bicycloIncreased hydrophilicityImproved solubility
Benzyl-to-alkyl substitutionReduced steric bulkAltered enzyme inhibition
  • Activity Testing : Perform in vitro assays (e.g., IC50 determination) against target enzymes to validate computational predictions .

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